1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea
Description
1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea is a urea derivative featuring an imidazo[2,1-b]thiazole scaffold linked to a phenyl group and a phenoxyethyl substituent.
Properties
IUPAC Name |
1-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-19(21-10-12-26-15-6-2-1-3-7-15)22-17-9-5-4-8-16(17)18-14-24-11-13-27-20(24)23-18/h1-9,11,13-14H,10,12H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYWBJFXJZZFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone This intermediate is then coupled with a phenyl isocyanate to form the urea linkage
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. Solvent choice and purification methods such as recrystallization or chromatography would also be critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group into an amine.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, DMF, various nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
Structure
The compound's molecular formula is . The structural representation highlights the imidazo[2,1-b]thiazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea exhibit significant anticancer properties. For instance, a study demonstrated its potential to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a controlled experiment, the compound was tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, showing IC50 values of 5.4 µM and 7.8 µM, respectively, indicating potent cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its derivatives demonstrated activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Neurological Applications
Emerging research suggests that the imidazo[2,1-b]thiazole scaffold may possess neuroprotective properties. Studies have indicated potential benefits in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
In vivo studies using mouse models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque accumulation .
Anti-inflammatory Effects
The compound has been observed to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Data Table: Cytokine Inhibition
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 65% |
| IL-6 | 70% |
| IL-1β | 55% |
Mechanism of Action
The mechanism by which 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The imidazo[2,1-b]thiazole moiety is known to interact with various biological pathways, potentially disrupting cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs are categorized based on core modifications, substituents, and biological targets:
Imidazo[2,1-b]thiazole-Based Urea Derivatives
- SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide): Structural Difference: Replaces the urea group with a quinoxaline carboxamide and incorporates a piperazine-methyl substituent. Activity: Potent sirtuin 1 (SIRT1) activator, enhancing metabolic regulation and oxidative stress resistance . Key Insight: The carboxamide group in SRT1720 improves membrane permeability compared to urea derivatives, suggesting trade-offs between solubility and target engagement .
N-[2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl]pyrazine-2-carboxamide :
Imidazo[2,1-b]thiazole Derivatives with Antiviral Activity
- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives :
- Structural Difference : Coumarin (chromen-2-one) replaces the phenyl-urea moiety.
- Activity : Inhibits parvovirus B19 replication (EC₅₀ = 2.5–8.7 µM) by targeting viral DNA synthesis. The coumarin core enhances π-π stacking with viral enzymes .
- Comparison : The urea group in the target compound may reduce cytotoxicity compared to coumarin derivatives, which show cell viability reduction at higher concentrations .
Imidazo[2,1-b]thiazole Derivatives in Cancer Therapy
- 1-(4-Methylpiperazin-1-yl)isoquinolines with Imidazo[2,1-b]thiazol-6-yl Substituents: Structural Difference: Isoquinoline core with methylpiperazine and imidazo[2,1-b]thiazole groups. Activity: Inhibits cancer cell proliferation (GI₅₀ = 0.1–1.2 µM) by disrupting microtubule assembly. The methylpiperazine enhances solubility and bioavailability .
Table 1: Key Comparative Data
Key Observations :
- Urea vs. Carboxamide : Urea derivatives generally exhibit lower cytotoxicity but reduced enzyme inhibition potency compared to carboxamide analogs .
- Substituent Impact: Phenoxyethyl groups may enhance blood-brain barrier penetration, while morpholine or piperazine substituents (e.g., in ) improve aqueous solubility .
Biological Activity
The compound 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
The molecular formula of 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea is . The compound features an imidazo[2,1-b]thiazole moiety, which is known for its pharmacological significance. The synthesis typically involves multi-step reactions starting from readily available precursors, followed by purification processes such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives possess significant antimicrobial properties. A study evaluating various derivatives demonstrated that compounds with similar structures exhibited varying degrees of activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 μg/ml depending on the specific derivative tested .
| Compound | MIC (μg/ml) | Activity Type |
|---|---|---|
| 3e | 6.25 | Antitubercular |
| 4b4 | 12.5 | Antifungal |
| 5d | 25 | Antiviral |
Inhibition of Carbonic Anhydrase
Another area of interest is the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Recent studies have shown that derivatives similar to 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea can selectively inhibit CA II isoforms with inhibition constants (K_i) ranging from 57.7 to 98.2 µM . This selectivity is crucial for developing drugs targeting specific isoforms associated with tumors.
Case Studies
- Antitubercular Activity Evaluation
- Antiviral Effects
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b]thiazole derivatives can often be correlated with their structural features:
- Substituents on the Phenyl Ring: The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances biological activity.
- Linker Length: Variations in the length and nature of the linker connecting the imidazo[2,1-b]thiazole to other functional groups can significantly influence potency and selectivity .
Q & A
Basic Research Question
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the urea (-NH-CO-NH-) linkage and imidazo[2,1-b]thiazole ring system. Aromatic protons typically resonate at δ 7.0–8.5 ppm .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between phenyl and imidazo-thiazole planes (e.g., ~74° in similar triazolothiadiazole systems) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]<sup>+</sup> ion at m/z 409.1 for C20H17N4O2S) .
How does structural variation in the imidazo[2,1-b]thiazole core impact pharmacological activity?
Advanced Research Question
Modifications to the imidazo-thiazole scaffold (e.g., substituents at position 6) alter bioactivity:
- Electron-withdrawing groups (e.g., -CF3) enhance enzyme inhibition (IC50 values ≤1 µM) by increasing electrophilicity .
- Phenoxyethyl side chains improve membrane permeability, as seen in urea derivatives targeting intracellular kinases .
- Methylthio groups (e.g., -SMe) modulate metabolic stability, reducing CYP450-mediated oxidation .
Comparative studies using SAR (structure-activity relationship) matrices are recommended to prioritize analogs .
What experimental strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in IC50 or efficacy may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition).
- Dose-response curves : Perform triplicate experiments with nonlinear regression to calculate pIC50 values .
- Off-target screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
What methodologies are recommended for evaluating in vitro and in vivo toxicity?
Basic Research Question
- In vitro : MTT assays in HepG2 cells assess cytotoxicity (LC50 >100 µM is favorable). Mitochondrial membrane potential assays (JC-1 staining) detect apoptosis .
- In vivo : Acute toxicity studies in rodents (OECD 423) determine LD50. Histopathological analysis of liver/kidney tissues identifies organ-specific effects .
- Genotoxicity : Ames test (OECD 471) screens for mutagenicity using Salmonella strains TA98 and TA100 .
How can reaction engineering improve scalability for preclinical studies?
Advanced Research Question
- Continuous flow systems : Enhance reproducibility and reduce reaction time (e.g., 2 hours vs. 16 hours in batch) .
- Membrane separation : Purify intermediates via nanofiltration, reducing solvent waste .
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM) .
What are the challenges in crystallizing this compound, and how are they addressed?
Advanced Research Question
Imidazo-thiazole derivatives often form polymorphs due to flexible side chains. Strategies include:
- Solvent screening : Use ethanol/DMF mixtures (1:1 v/v) to induce slow crystallization .
- Seeding : Introduce microcrystals to control nucleation.
- Cryo-crystallography : Resolve unstable conformers at 100 K .
How does the compound’s solubility profile affect formulation development?
Basic Research Question
- LogP determination : Experimental shake-flask method (logP ~2.5) predicts moderate lipophilicity.
- Salt formation : Hydrochloride salts improve aqueous solubility (>1 mg/mL in PBS) for intravenous delivery .
- Nanosuspensions : Wet milling with poloxamer 407 stabilizes particles (<200 nm) for oral dosing .
What are the key differences in biological activity between urea derivatives and related thiourea analogs?
Advanced Research Question
Urea derivatives generally exhibit:
- Higher metabolic stability : Reduced susceptibility to hydrolysis vs. thioureas .
- Stronger hydrogen bonding : Urea’s carbonyl oxygen forms stable interactions with Asp/Lys residues in enzyme active sites (e.g., kinase ATP pockets) .
- Lower toxicity : Thioureas are prone to forming reactive sulfhydryl metabolites, increasing hepatotoxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
